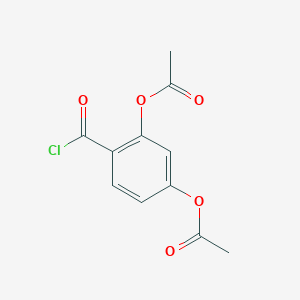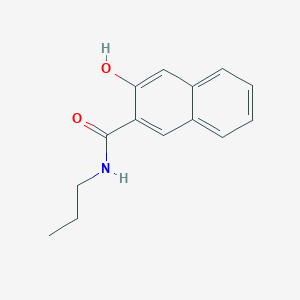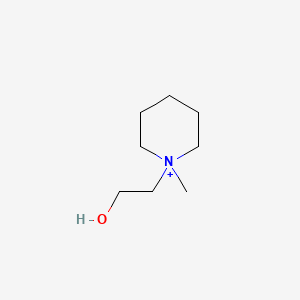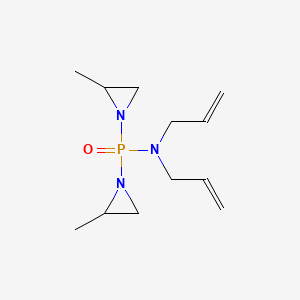
Phosphine oxide, bis(2-methyl-1-aziridinyl)diallylamino-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphine oxide, bis(2-methyl-1-aziridinyl)diallylamino- is a chemical compound with the molecular formula C15H26N3OP and a molecular weight of 295.36 g/mol . This compound is known for its unique structure, which includes aziridine rings and phosphine oxide groups, making it an interesting subject for various chemical studies and applications.
Métodos De Preparación
The synthesis of phosphine oxide, bis(2-methyl-1-aziridinyl)diallylamino- typically involves the reaction of diallylamine with phosphine oxide derivatives under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions in large reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity.
Análisis De Reacciones Químicas
Phosphine oxide, bis(2-methyl-1-aziridinyl)diallylamino- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced phosphine oxide derivatives.
Aplicaciones Científicas De Investigación
Phosphine oxide, bis(2-methyl-1-aziridinyl)diallylamino- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of phosphine oxide, bis(2-methyl-1-aziridinyl)diallylamino- involves its interaction with molecular targets such as enzymes and receptors. The aziridine rings in the compound can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can trigger various cellular pathways, resulting in the observed biological effects .
Comparación Con Compuestos Similares
Propiedades
Número CAS |
41657-20-9 |
|---|---|
Fórmula molecular |
C12H22N3OP |
Peso molecular |
255.30 g/mol |
Nombre IUPAC |
N-bis(2-methylaziridin-1-yl)phosphoryl-N-prop-2-enylprop-2-en-1-amine |
InChI |
InChI=1S/C12H22N3OP/c1-5-7-13(8-6-2)17(16,14-9-11(14)3)15-10-12(15)4/h5-6,11-12H,1-2,7-10H2,3-4H3 |
Clave InChI |
CWZLSGGHNRJZGA-UHFFFAOYSA-N |
SMILES canónico |
CC1CN1P(=O)(N2CC2C)N(CC=C)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





plumbane](/img/structure/B14659800.png)

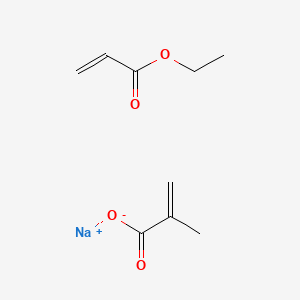
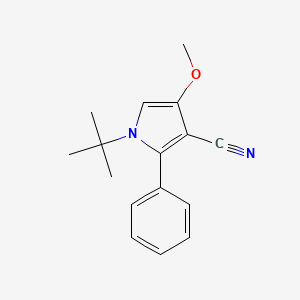
![{(E)-[(3-Methylphenyl)imino][(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14659826.png)

![2-(4-Chlorophenoxy)-1-(1,2-dihydrobenzo[e][1]benzothiol-1-yl)ethanone](/img/structure/B14659849.png)
